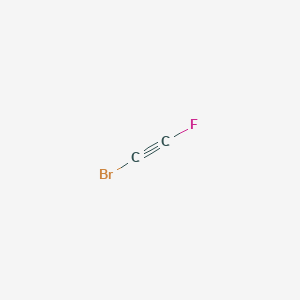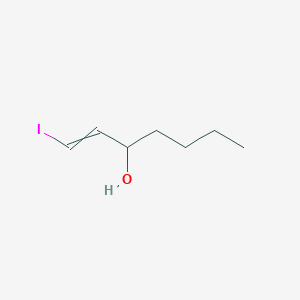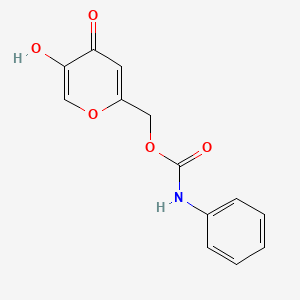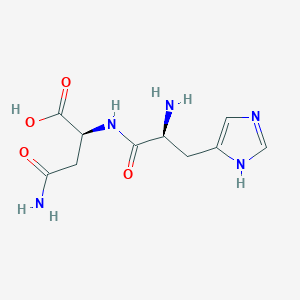
1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one is an organic compound with a complex structure that includes both phenyl and hydroxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one typically involves the condensation of appropriate aldehydes and ketones under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where 2,5-dihydroxybenzaldehyde and acetophenone are reacted in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学研究应用
1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
作用机制
The mechanism by which 1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one exerts its effects involves interactions with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, its conjugated dienone structure allows it to participate in redox reactions, which can modulate cellular processes.
相似化合物的比较
1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one can be compared with other similar compounds, such as:
1-(2,5-Dihydroxyphenyl)-2-buten-1-one: This compound has a similar structure but with a shorter carbon chain.
1-(2,5-Dihydroxyphenyl)-3-methoxy-butan-1-one: This derivative includes a methoxy group, which can alter its chemical properties and reactivity.
1-(2,5-Dihydroxyphenyl)-3-hydroxybutan-1-one: The presence of an additional hydroxyl group can enhance its hydrogen bonding capabilities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
139087-57-3 |
|---|---|
分子式 |
C17H14O3 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
1-(2,5-dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H14O3/c18-14-10-11-17(20)15(12-14)16(19)9-5-4-8-13-6-2-1-3-7-13/h1-12,18,20H |
InChI 键 |
SCGWMYSILISVPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=C(C=CC(=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)



![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)

![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)

![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)



![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
